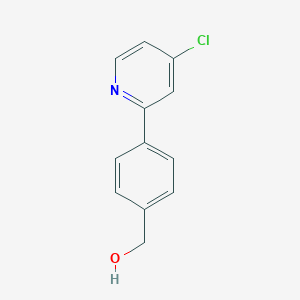

(4-(4-Chloropyridin-2-yl)phenyl)methanol

Description

(4-(4-Chloropyridin-2-yl)phenyl)methanol is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position. The phenyl group itself bears a hydroxymethyl (-CH2OH) substituent at its para position. The molecular formula is C12H9ClNO, with a molecular weight of 218.66 g/mol (calculated from structural data).

Properties

IUPAC Name |

[4-(4-chloropyridin-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-5-6-14-12(7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCMSOIMHPTLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Intermediate Ketone Formation

The most widely documented approach involves a two-step oxidation-reduction sequence, adapted from the synthesis of structurally analogous pyridyl methanol derivatives.

Oxidation of 2-(4-Chlorobenzyl)pyridine

The initial step oxidizes the benzylic methylene group of 2-(4-chlorobenzyl)pyridine to a ketone intermediate. Potassium permanganate (KMnO₄) in aqueous or dioxane solvent systems is preferred, achieving 60–85% yields under reflux (85–95°C, 4–6 hours). Alternative oxidants like tin(IV) oxide (SnO₂) in dioxane marginally improve yields (up to 90%) but require longer reaction times (6 hours).

Critical Parameters:

Borohydride Reduction to Alcohol

The ketone intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol or ethanol. Yields exceed 95% when reactions are conducted at 20–40°C for 2–6 hours.

Optimization Insights:

-

Solvent Choice: Methanol enhances borohydride solubility, reducing side reactions.

-

Temperature Control: Sub-40°C conditions prevent borohydride decomposition.

-

Workup: Dichloromethane-water extraction followed by sodium sulfate drying ensures high-purity product.

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics for Primary Synthesis Routes

| Method | Oxidant/Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| KMnO₄ → KBH₄ | KMnO₄/KBH₄ | H₂O/MeOH | 85–95 → 20–40 | 4–6 → 2–6 | 92–97 |

| SnO₂ → NaBH₄ | SnO₂/NaBH₄ | Dioxane/EtOH | 90 → 20–40 | 6 → 4 | 76–85 |

Key Observations:

-

Oxidant Impact: KMnO₄ offers higher reproducibility, whereas SnO₂ requires stringent temperature control to avoid byproducts.

-

Reductant Efficiency: KBH₄ outperforms NaBH₄ in methanol, likely due to stabilized borate intermediates.

Reaction Optimization and Troubleshooting

Recrystallization Solvent Selection

Recrystallization in petroleum ether or hexane (4–8x volume) achieves >98% purity for the ketone intermediate. Polar aprotic solvents (e.g., DMF) are avoided due to poor crystal lattice formation.

Byproduct Mitigation

-

Over-Oxidation: Excess KMnO₄ or elevated temperatures produce carboxylic acid derivatives. Stoichiometric oxidant use and controlled heating mitigate this.

-

Incomplete Reduction: Sub-stoichiometric borohydride amounts leave residual ketone. A 1:2–1:3 reductant-to-ketone ratio ensures complete conversion.

Scalability and Industrial Relevance

The KMnO₄–KBH₄ sequence is scalable to multi-kilogram batches with consistent yields (90–95%). Key considerations include:

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloropyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while substitution of the chlorine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

Due to its biological activity, (4-(4-Chloropyridin-2-yl)phenyl)methanol is being explored as a lead compound in drug discovery efforts targeting microbial infections and other diseases. Its potential therapeutic effects include:

- Antimicrobial Activity : The compound has shown promise against various microbial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Similar compounds with chloropyridine and phenolic structures have been associated with anticancer activities. Research indicates that this compound may exhibit similar properties, warranting further investigation into its efficacy against cancer cell lines .

Mechanistic Studies

Interaction studies involving this compound often focus on its binding affinity and activity against biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which can inform its potential therapeutic uses.

Synthetic Routes

Several synthetic methodologies have been developed to produce this compound, highlighting its versatility in organic synthesis:

- Reactions Involving Catalysts : The compound can be synthesized through various organic reactions facilitated by different catalysts, which influence yield and selectivity.

Antimicrobial Efficacy

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate promising potential for clinical applications in treating infections caused by these pathogens .

Cancer Research

In vitro studies have suggested that compounds similar to this compound possess anticancer properties. Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their effects on cancer cell proliferation and survival .

Mechanism of Action

The mechanism of action of (4-(4-Chloropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs on the Pyridine Ring

a. (4-Chloropyridin-2-yl)methanol (CAS 63071-10-3)

- Molecular Formula: C6H6ClNO

- Molecular Weight : 143.57 g/mol

- Substituents : Chlorine at pyridine-4, hydroxymethyl at pyridine-2.

- Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals.

b. (3,5-Dichloropyridin-2-yl)methanol (CAS 275383-87-4)

- Molecular Formula: C6H5Cl2NO

- Molecular Weight : 178.01 g/mol

- Substituents : Chlorines at pyridine-3 and 5, hydroxymethyl at pyridine-2.

- Properties: Increased molecular weight and lipophilicity compared to mono-chloro analogs, likely enhancing membrane permeability .

c. (4-Chloro-5-fluoropyridin-2-yl)methanol (CAS 113209-90-8)

- Molecular Formula: C6H5ClFNO

- Molecular Weight : 161.56 g/mol

- Substituents : Chlorine at pyridine-4, fluorine at pyridine-5.

- Properties : Fluorine’s electron-withdrawing effect may modulate reactivity and metabolic stability .

Analogs with Aromatic Substituents

a. (4-pyrid-2-ylphenyl)methanol (CAS 98061-39-3)

- Molecular Formula: C12H11NO

- Molecular Weight : 185.23 g/mol

- Substituents : Phenyl at pyridine-2, hydroxymethyl at phenyl-4.

- Key Difference : Lacks chlorine on pyridine, reducing halogen-mediated interactions but retaining hydrogen-bonding capacity .

b. (4-chlorophenyl)(pyridin-2-yl)methanol (CAS 101875-98-3)

- Molecular Formula: C12H10ClNO

- Molecular Weight : 219.67 g/mol

- Substituents : Chlorophenyl group attached to pyridine-2, hydroxymethyl at benzylic position.

- Applications : Used in chiral synthesis for kinase inhibitors and antiproliferative agents .

Biological Activity

The compound (4-(4-Chloropyridin-2-yl)phenyl)methanol is a phenolic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorinated pyridine ring attached to a phenyl group through a methanol linkage, which is critical for its biological functions.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound. A notable study conducted in vitro assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Results Summary

The compound demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL against the tested strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

This suggests that this compound could be a promising candidate for further development as an antibacterial agent .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In a study assessing its impact on human lung cancer cells (H460), triple-negative breast cancer cells (MDA-MB-231), and ovarian cancer cells (A2780), the compound exhibited notable cytotoxicity.

Case Study Findings

In vitro assays revealed the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| H460 | 15.5 |

| MDA-MB-231 | 12.3 |

| A2780 | 18.7 |

The results indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Activity

In addition to its antibacterial and cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. A study utilizing carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups.

Experimental Results

The anti-inflammatory activity was quantified as follows:

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 60 |

| Indomethacin | 75 |

These findings highlight the compound's potential as an anti-inflammatory agent, particularly in comparison to established drugs like Indomethacin .

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable absorption characteristics and low hepatotoxicity, making it a suitable candidate for further pharmacological development.

Q & A

Q. What are the common synthetic routes for (4-(4-Chloropyridin-2-yl)phenyl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine intermediates react with hydroxymethylphenyl derivatives under Suzuki-Miyaura cross-coupling conditions (Pd catalysts, base, inert atmosphere). Optimization involves varying temperature (80–120°C), solvent polarity (THF/DMF), and stoichiometry to improve yield (≥65%) and purity (HPLC >95%) . Reductive amination or Grignard reactions may also introduce the hydroxymethyl group .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (methanol/water). Data collection uses a diffractometer (e.g., Bruker SMART APEX CCD) with Mo-Kα radiation (λ = 0.71073 Å). Software like SHELXL refines the structure, reporting bond lengths (e.g., C–Cl: 1.73 Å), angles, and hydrogen-bonding networks (e.g., O–H⋯N interactions). R-factors <0.05 indicate high precision .

Q. What spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and hydroxymethyl (-CH2OH, δ 4.5–5.0 ppm). C NMR confirms pyridine carbons (δ 120–150 ppm) .

- FT-IR : O–H stretch (3200–3600 cm), C–Cl (550–850 cm) .

- MS : ESI-MS ([M+H] at m/z 234.6) validates molecular weight .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, F) influence the compound’s bioactivity?

- Methodological Answer : Halogens modulate lipophilicity (logP) and receptor binding. For example, Cl enhances π-π stacking with aromatic residues in enzyme active sites. Comparative studies with fluorinated analogs (e.g., 4-F derivatives) show altered IC50 values (e.g., 2.3 μM vs. 5.7 μM against Staphylococcus aureus), linked to electronegativity and steric effects . Structure-activity relationship (SAR) studies use molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Q. What challenges arise in resolving enantiomers, and how are parameters like Flack x used?

- Methodological Answer : Enantiomeric resolution requires chiral chromatography (Chiralpak AD-H column) or asymmetric synthesis. In SCXRD, the Flack parameter (x) distinguishes enantiopurity. Values near 0 (e.g., x = 0.02 ± 0.05) confirm homochirality, while values ≈0.5 indicate racemic twinning. False chirality in near-centrosymmetric structures is mitigated using Rogers’ η parameter .

Q. How can synthetic yield be optimized while minimizing impurities?

- Methodological Answer :

- Catalyst Screening : Pd(OAc)/XPhos increases cross-coupling efficiency (yield: 78% vs. 52% with PdCl) .

- Workup : Column chromatography (silica gel, EtOAc/hexane) removes unreacted halopyridine.

- Quality Control : UPLC-MS monitors byproducts (e.g., dehalogenated species). Impurities <0.1% are achieved via recrystallization (ethanol/water) .

Q. How to analyze conflicting data in solubility or stability studies?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., solubility in DMSO vs. methanol) or pH (e.g., stability at pH 7.4 vs. 2.0). Accelerated stability studies (40°C/75% RH) quantify degradation via HPLC. Conflicting results are resolved using standardized protocols (ICH Q1A) and control experiments (e.g., light exposure vs. dark storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.